molecular formula C11H10ClNO B12841490 5-(Chloromethyl)-3-(p-tolyl)isoxazole

5-(Chloromethyl)-3-(p-tolyl)isoxazole

Cat. No.: B12841490
M. Wt: 207.65 g/mol
InChI Key: NTJAVBUNDVUVNB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(p-tolyl)isoxazole is an organic compound with the molecular formula C10H9ClNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound features a chloromethyl group and a p-tolyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(p-tolyl)isoxazole typically involves the reaction of p-tolyl isoxazole with chloromethylating agents. One common method is the reaction of p-tolyl isoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the isoxazole ring or the chloromethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

    Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-3-(p-tolyl)isoxazole has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It serves as a probe or reagent in chemical biology studies to investigate biological processes and molecular interactions.

    Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(p-tolyl)isoxazole depends on its specific application and the target molecule. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The isoxazole ring may also participate in non-covalent interactions such as hydrogen bonding or π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)isoxazole: Lacks the p-tolyl group, which may result in different reactivity and biological activity.

    3-(p-Tolyl)isoxazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.

    5-(Bromomethyl)-3-(p-tolyl)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and selectivity in chemical reactions.

Uniqueness

5-(Chloromethyl)-3-(p-tolyl)isoxazole is unique due to the presence of both the chloromethyl and p-tolyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(chloromethyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3

InChI Key

NTJAVBUNDVUVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CCl

Origin of Product

United States

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